3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide
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Overview
Description
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . This step is followed by the introduction of the acetyloxy group through acetylation reactions. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protective group, allowing the compound to interact with enzymes and receptors in a controlled manner. The hydroxyl groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 9-Acetyloxyoctadecanoic acid
- 9-Acetyloxyicosanoic acid
- 9-Hexanoyloxyhexadecanoic acid
Uniqueness
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is unique due to its specific arrangement of hydroxyl and acetyloxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
36405-85-3 |
---|---|
Molecular Formula |
C26H34O9 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[10-formyl-1,5,14,16-tetrahydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O9/c1-14(28)35-16-9-20(30)25(13-27)17-5-7-23(2)22(15-3-4-21(31)34-12-15)19(29)11-26(23,33)18(17)6-8-24(25,32)10-16/h3-4,12-13,16-20,22,29-30,32-33H,5-11H2,1-2H3 |
InChI Key |
LMCGIPDPVHSWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(C(CC4(C3CCC2(C1)O)O)O)C5=COC(=O)C=C5)C)C=O)O |
Origin of Product |
United States |
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